3-Bromo-4-isopropoxy-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, isopropoxy, and methoxy groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde typically begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.
Bromination: The first step involves the bromination of 4-hydroxy-3-methoxybenzaldehyde using bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. This reaction introduces a bromine atom at the 3-position of the benzene ring.
Isopropylation: The brominated intermediate is then subjected to isopropylation. This can be achieved by reacting the intermediate with isopropyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the isopropoxy group at the 4-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (ROH) in the presence of a base.
Major Products
Oxidation: 3-Bromo-4-isopropoxy-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-isopropoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde depends on its specific application
Molecular Targets: It may target enzymes, receptors, or other proteins, leading to inhibition or activation of their function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, or gene expression, depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered and potentially less reactive in certain reactions.
4-Isopropoxy-3-methoxybenzaldehyde: Lacks the bromine atom, which affects its reactivity in substitution reactions.
3-Bromo-4-isopropoxybenzaldehyde: Lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde is unique due to the presence of all three substituents (bromine, isopropoxy, and methoxy) on the benzene ring
Properties
IUPAC Name |
3-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPPZIJAYIURQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352794 |
Source
|
Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400070-31-7 |
Source
|
Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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